molecular formula C18H14N2O2S B14367786 N,N'-(Thiene-3,4-diyl)dibenzamide CAS No. 90069-84-4

N,N'-(Thiene-3,4-diyl)dibenzamide

Cat. No.: B14367786
CAS No.: 90069-84-4
M. Wt: 322.4 g/mol
InChI Key: YVBFMSTWZJVWEY-UHFFFAOYSA-N
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Description

N,N'-(Thiene-3,4-diyl)dibenzamide is a benzamide derivative featuring a thiophene ring as the central scaffold, with two benzamide groups attached at the 3- and 4-positions. Thiophene, a sulfur-containing heterocycle, imparts unique electronic and structural properties due to its aromaticity and conjugation, which can enhance intermolecular interactions and stability. Such compounds are typically synthesized via condensation reactions between amines and benzoyl derivatives, followed by characterization using spectroscopic, crystallographic, and thermal methods .

Properties

CAS No.

90069-84-4

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4 g/mol

IUPAC Name

N-(4-benzamidothiophen-3-yl)benzamide

InChI

InChI=1S/C18H14N2O2S/c21-17(13-7-3-1-4-8-13)19-15-11-23-12-16(15)20-18(22)14-9-5-2-6-10-14/h1-12H,(H,19,21)(H,20,22)

InChI Key

YVBFMSTWZJVWEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CSC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Thiene-3,4-diyl)dibenzamide typically involves the condensation of thiene derivatives with benzamide. One common method involves the use of a catalyst such as tris(hydrogensulfato)boron under solvent-free conditions at elevated temperatures (around 100°C). This method is efficient and environmentally friendly, providing high yields and clean reactions .

Industrial Production Methods: Industrial production of N,N’-(Thiene-3,4-diyl)dibenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance

Comparison with Similar Compounds

N,N-(Ethane-1,1-diyl)dibenzamide

  • Structural Features : Ethane bridge (C–C single bond) connecting two benzamide groups.
  • Synthesis: Not explicitly detailed in the evidence, but analogous compounds often form via amine-benzoyl chloride condensation.
  • Crystallographic Data : The crystal structure (space group, bond lengths) reveals planar amide groups (C=O bond: ~1.23 Å) and intermolecular hydrogen bonding (N–H···O), contributing to packing stability .
  • Thermal Stability : Likely lower than thiophene-linked derivatives due to reduced aromatic stabilization.

N,N’-(Propane-1,2-diyldicarbamothioyl)dibenzamide

  • Structural Features : Propane linker with carbamothioyl (–NH–C(=S)–NH–) groups instead of amides.
  • Synthesis: Reaction of 1,2-diaminopropane with benzoyl isothiocyanate in anhydrous acetone, yielding a yellow precipitate .
  • Characterization :
    • 1H NMR : Peaks at δ 10.2 (NH), 7.8–7.4 (aromatic protons).
    • Thermal Analysis : Decomposition onset at ~200°C, with 60% weight loss by 400°C .
  • Applications: Potential bioactivity and utility as a synthetic building block.

Aromatic and Heterocyclic Derivatives

N'-(Substituted Benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b)

  • Structural Features : Benzimidazole core with hydrazide and benzamide substituents.
  • Synthesis : Multi-step route involving Na₂S₂O₅-mediated cyclization and hydrazine condensation .

N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide

  • Structural Features : Benzothiazole (sulfur and nitrogen heterocycle) linked to dimethoxybenzamide.
  • Electronic Properties : The electron-withdrawing benzothiazole may reduce electron density on the amide compared to thiophene-linked derivatives.
  • Applications : Likely explored for biological activity due to benzothiazole’s pharmacological relevance .

Simplified Benzamide Derivatives

2-Chloro-N,N-dimethylbenzamide

  • Structural Features : Chloro and dimethyl substituents on the benzamide.
  • Properties: Increased lipophilicity vs.

Comparative Data Table

Compound Name Central Linker/Group Key Functional Groups Synthesis Method Thermal Stability (°C) Notable Applications References
N,N'-(Thiene-3,4-diyl)dibenzamide Thiophene (3,4-diyl) Benzamide Hypothetical: Condensation reaction Data needed Material science, bioactivity
N,N-(Ethane-1,1-diyl)dibenzamide Ethane Benzamide Amine-benzoyl condensation Data needed Crystallography studies
N,N’-(Propane-1,2-diyldicarbamothioyl)dibenzamide Propane + carbamothioyl Benzamide, –C(=S)–NH– Reaction with benzoyl isothiocyanate 200–400 (decomposition) Bioactive intermediates
N'-(Benzylidene)benzohydrazide derivatives Benzimidazole Hydrazide, benzamide Multi-step cyclization and condensation Data needed Pharmaceutical candidates
2-Chloro-N,N-dimethylbenzamide Chloro, dimethyl Direct acylation Data needed Solubility studies

Key Findings and Implications

  • Linker Impact : Thiophene’s aromaticity likely enhances thermal stability and electronic conjugation compared to aliphatic linkers (e.g., ethane, propane).
  • Functional Groups : Carbamothioyl (–C(=S)–NH–) and hydrazide (–NH–NH₂) groups introduce distinct reactivity and hydrogen-bonding capabilities vs. traditional amides.
  • Synthetic Complexity : Multi-step syntheses (e.g., benzimidazole derivatives ) may limit scalability, whereas one-pot reactions (e.g., propane-linked compound ) offer efficiency.

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